![molecular formula C12H24N2O2 B111920 Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate CAS No. 146093-46-1](/img/structure/B111920.png)
Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate is a semi-flexible linker used in the development of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
This compound acts as a linker in PROTACs, connecting the E3 ligase ligand and the target protein ligand . The flexibility of the linker can impact the 3D orientation of the degrader and thus the formation of the ternary complex, which is crucial for the degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway involved is the ubiquitin-proteasome system . Once the PROTAC brings the target protein and the E3 ligase into proximity, the target protein is ubiquitinated. The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins, leading to the degradation of the target protein .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of a protac can be influenced by the properties of the linker, including its size, shape, and flexibility .
Result of Action
The result of the action of this compound, when used in a PROTAC, is the degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the function of the target protein.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature can affect the stability of the compound and its ability to form the ternary complex . Additionally, the presence of other proteins or compounds can potentially interfere with the action of the PROTAC.
Biological Activity
Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate is a compound of significant interest in pharmacology due to its biological activity, particularly its interaction with trace amine-associated receptors (TAARs) and potential therapeutic applications. This article explores the synthesis, biological mechanisms, and research findings related to this compound.
This compound can be synthesized through various methods, typically involving the reaction of tert-butyl piperidine derivatives with aminoethyl groups. The synthesis process often utilizes solvents like tetrahydrofuran (THF) and involves multiple steps, including the formation of intermediates such as tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate .
Biological Activity
1. Interaction with TAARs
The compound exhibits agonistic activity at trace amine-associated receptor 1 (TAAR1), which is implicated in various neurophysiological processes. In vitro studies have demonstrated that this compound activates TAAR1 with an effective concentration (EC50) of approximately 0.507 μM, showing about 65% agonism compared to tyramine hydrochloride, a known positive control . This activation suggests potential implications for treating conditions such as schizophrenia where TAAR1 modulation may be beneficial.
2. Mechanistic Insights
The mechanism of action appears to involve the modulation of intracellular signaling pathways associated with TAARs. The compound's ability to activate these receptors indicates a role in neurotransmitter release and neuronal signaling, which could contribute to its therapeutic effects. The structure of the compound, lacking stereocenters, allows for further modifications that could enhance its binding affinity and selectivity for TAARs .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
3. Anticancer Potential
Research has indicated that derivatives of piperidine compounds, including this compound, may exhibit cytotoxic effects against glioblastoma (GBM) cells. The mechanism involves inducing methuotic cell death, characterized by cellular vacuolization and subsequent cell death pathways. This finding opens avenues for exploring the compound's potential as an anticancer agent .
Scientific Research Applications
Interaction with Trace Amine-Associated Receptors (TAARs)
Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate exhibits agonistic activity at TAAR1, which plays a crucial role in various neurophysiological processes. Key findings include:
- Effective Concentration (EC50) : Approximately 0.507 μM, demonstrating significant agonism compared to tyramine hydrochloride.
- Therapeutic Implications : The activation of TAAR1 suggests potential applications in treating conditions such as schizophrenia, where modulation of neurotransmitter systems is beneficial.
Anticancer Potential
Research indicates that derivatives of this compound may possess cytotoxic effects against glioblastoma cells. Mechanistic studies reveal:
- Induction of Methuotic Cell Death : Characterized by cellular vacuolization leading to cell death.
- Exploration for Anticancer Agents : This activity opens avenues for further investigation into its potential as an anticancer therapeutic.
Case Studies and Research Findings
The following table summarizes key biological activities and their implications:
PROTAC Technology
This compound serves as a critical component in PROTAC technology, which enables targeted protein degradation. Its role includes:
Properties
IUPAC Name |
tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQDLHPFISVBRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363817 | |
Record name | tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146093-46-1 | |
Record name | tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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